3-(2-Chloroethyl)-7-methyl-1H-indole
CAS No.: 1260770-73-7
Cat. No.: VC6585775
Molecular Formula: C11H12ClN
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260770-73-7 |
---|---|
Molecular Formula | C11H12ClN |
Molecular Weight | 193.67 |
IUPAC Name | 3-(2-chloroethyl)-7-methyl-1H-indole |
Standard InChI | InChI=1S/C11H12ClN/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6H2,1H3 |
Standard InChI Key | KLAHCHFACLCTDN-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=CN2)CCCl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s molecular formula is C₁₁H₁₂ClN, with a molecular weight of 193.67 g/mol . Its IUPAC name, 3-(2-chloroethyl)-7-methyl-1H-indole, reflects the positions of its substituents:
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A chloroethyl group (-CH₂CH₂Cl) at the 3-position of the indole ring.
The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chloroethyl side chain introduces electrophilic reactivity, while the methyl group enhances lipophilicity, influencing solubility and interaction with biological targets .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1260770-73-7 | |
Molecular Formula | C₁₁H₁₂ClN | |
Molecular Weight | 193.67 g/mol | |
Exact Mass | 193.0658 g/mol | |
Topological Polar Surface Area | 15.79 Ų |
Synthetic Methodologies
Historical Context and Modern Approaches
While no direct synthesis protocol for 3-(2-chloroethyl)-7-methyl-1H-indole is documented in the literature, analogous routes for related indoles provide actionable insights. The Arkivoc procedure for 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid offers a template:
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N-Alkylation: Reacting 7-methylindole with 4-(2-chloroethyl)morpholine hydrochloride under basic conditions could introduce the chloroethyl group.
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Trichloroacetylation: Protecting the 3-position with trichloroacetyl chloride.
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Hydrolysis: Cleaving the trichloroacetyl group to yield the free carboxylic acid .
Adapting this method would require substituting the methoxy group with a methyl group and omitting the morpholine moiety. Alternative pathways from lignin-derived α-hydroxyacetophenones, as described by Chen et al. , suggest oxidative cyclization strategies using scandium triflate catalysts in glycerol, though this remains speculative for the target compound.
Table 2: Hypothetical Synthesis Steps
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